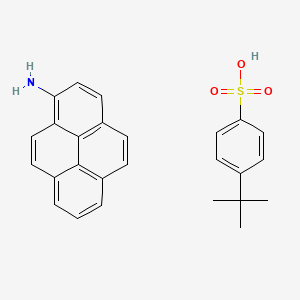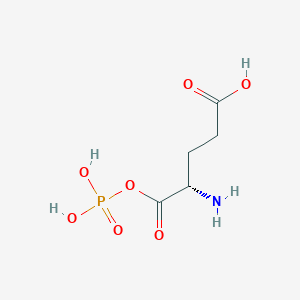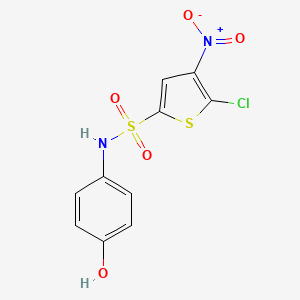propanedinitrile CAS No. 915124-73-1](/img/structure/B12603821.png)
[(1,3-Benzothiazol-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzothiazol-2-yl)methylpropanedinitrile is a complex organic compound that features a benzothiazole ring linked to a trifluoropropyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl)methylpropanedinitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a trifluoropropyl halide and a suitable base.
Formation of the Propanedinitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzothiazol-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropyl group, where nucleophiles such as amines or thiols can replace the trifluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoropropyl group.
Scientific Research Applications
(1,3-Benzothiazol-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The propanedinitrile moiety can participate in various chemical reactions within the biological system, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(1,3-Benzothiazol-2-yl)methylpropanedinitrile: can be compared with other benzothiazole derivatives, such as:
Uniqueness
The presence of the trifluoropropyl group and the propanedinitrile moiety makes (1,3-Benzothiazol-2-yl)methylpropanedinitrile unique compared to other benzothiazole derivatives. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
915124-73-1 |
|---|---|
Molecular Formula |
C14H10F3N3S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)6-5-13(8-18,9-19)7-12-20-10-3-1-2-4-11(10)21-12/h1-4H,5-7H2 |
InChI Key |
OWMHCRLULQJCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
